3-氟-4-丙氧基苯硼酸

描述

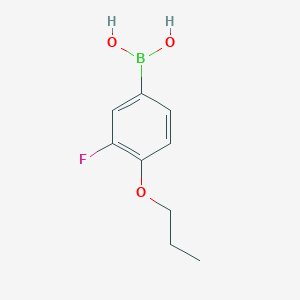

3-Fluoro-4-propoxyphenylboronic acid is a chemical compound with the molecular formula C9H12BFO3 . It has an average mass of 197.999 Da and a monoisotopic mass of 198.086349 Da . It is used in laboratory settings for the synthesis of substances .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-propoxyphenylboronic acid consists of 9 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 3 oxygen atoms . The exact mass of the molecule is 198.0863526 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-propoxyphenylboronic acid include a molecular weight of 198.00 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The topological polar surface area is 49.7 Ų, and it has a heavy atom count of 14 .科学研究应用

Organic Synthesis

3-Fluoro-4-propoxyphenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions . This reaction is used to form carbon-carbon bonds and is pivotal in the synthesis of complex organic molecules, including pharmaceuticals, polymers, and natural products.

Drug Discovery

The boronic acid group in 3-Fluoro-4-propoxyphenylboronic acid can interact with enzymes and proteins, making it useful in drug discovery . It can be used to design inhibitors that target proteases, an enzyme class involved in various diseases.

Diagnostic Agents

Boronic acids can bind to saccharides, which enables 3-Fluoro-4-propoxyphenylboronic acid to be used in the development of diagnostic agents . It can be part of sensors that detect glucose levels, aiding in diabetes management.

Catalyst Design

This compound can act as a ligand for catalysts used in asymmetric synthesis . The fluorine atom can influence the electronic properties of the catalyst, potentially improving its efficiency and selectivity.

Polymer Chemistry

The compound can be incorporated into polymers to introduce boronic acid functionalities . These functionalities can impart unique characteristics like self-healing properties or responsiveness to environmental stimuli.

Bioconjugation

3-Fluoro-4-propoxyphenylboronic acid: can be used in bioconjugation techniques to attach biomolecules to various substrates . This is useful in creating targeted drug delivery systems and in the modification of biomaterials.

安全和危害

未来方向

属性

IUPAC Name |

(3-fluoro-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBMFQWJHYCKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584277 | |

| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-propoxyphenylboronic acid | |

CAS RN |

192376-68-4 | |

| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)

![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)

![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)